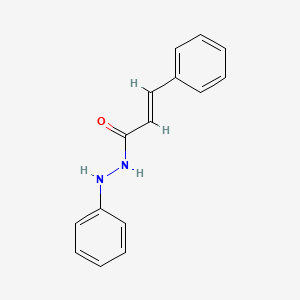

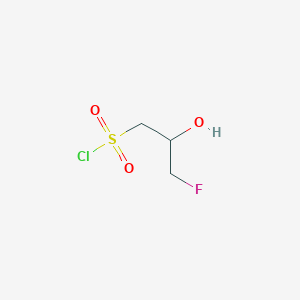

![molecular formula C13H16N6O2 B3000109 3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923417-45-2](/img/structure/B3000109.png)

3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione" is a complex molecule that appears to be a derivative of 1,2,4-triazine. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazine derivatives, which can offer insights into the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of triazine derivatives is well-documented in the literature. For instance, the synthesis of 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was achieved by reacting 6-azauracil with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether . This method provides a convenient and efficient pathway to synthesize benzylic derivatives of triazine, which could be analogous to the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by various spectroscopic techniques. For example, the structure of the synthesized compounds in paper was confirmed by 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Additionally, 2D-NMR measurements, including gHSQC and gHMBC, were used to verify the structure of one of the compounds. Single-crystal X-ray diffraction experiments provided detailed insights into the crystalline structure, revealing intermolecular interactions and the spatial arrangement of the molecules .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions. The addition reactions of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes lead to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones . These reactions involve a 4π+2π cyclodimerization process, indicating that triazine derivatives can participate in cycloaddition reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The crystal structure analysis of these compounds reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect their physical properties like solubility and melting points . The density and crystal packing of these compounds are also determined by their molecular structure, as seen in the single-crystal X-ray diffraction data . The spectroscopic studies provide information on the electronic structure and functional groups present in the molecules, which are crucial for understanding their chemical reactivity .

Applications De Recherche Scientifique

Chemical Reactions and Structure Analysis : The oxidation of related dihydrotriazinones has been studied, revealing complex chemical behaviors and providing insights into the molecular structure of related compounds (Collins, Hughes, & Johnson, 1999).

Potential Biological Activities : Research has been conducted on the synthesis of highly functionalized tetrahydropyridines, which includes studies on compounds structurally similar to 3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione. These studies aim to explore potential biological activities (Wasilewska et al., 2011).

Crystal Structure and Molecular Dynamics : Investigations into the crystal structures of related triazine derivatives provide detailed information about the molecular dynamics and interactions at the atomic level (Handelsman-Benory, Botoshansky, & Kaftory, 1995).

Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of related compounds, offering a foundation for understanding the chemical properties and potential applications of 3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione (Abushamleh, Shihada, & Weller, 2003).

Reactivity and Synthesis Methods : Research focusing on the reactivity and novel synthesis methods of related compounds offers insights that could be applicable to 3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione (Karami, Farahi, & Banaki, 2015).

Molecular Transformations : Investigations into molecular transformations of related triazine systems provide a deeper understanding of the chemical behaviors and potential applications of similar compounds (Massry, 2003).

Molecular Synthesis Optimization : Studies on the optimized synthesis and molecular structure of benzyl derivatives of related triazine diones offer valuable insights into the synthesis processes that might be relevant to the compound (Hwang et al., 2017).

Propriétés

IUPAC Name |

3,4,9-trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-5-6-18-11(20)9-10(17(4)13(18)21)14-12-16-15-7(2)8(3)19(9)12/h5,8H,1,6H2,2-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQJIKXUAVCSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,9-Trimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

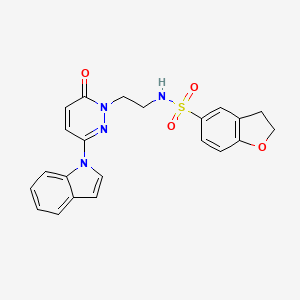

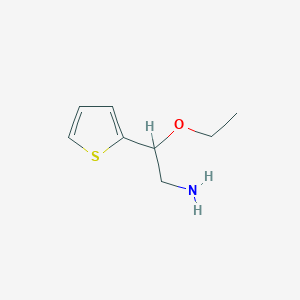

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)

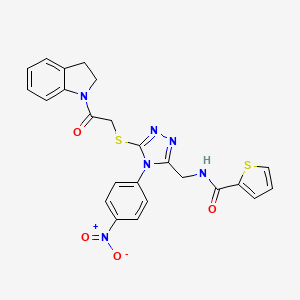

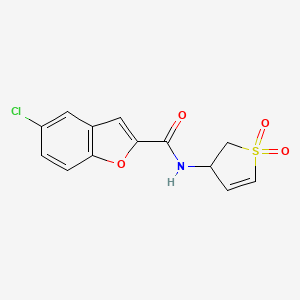

![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)

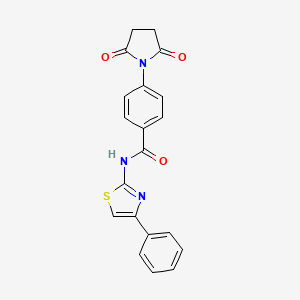

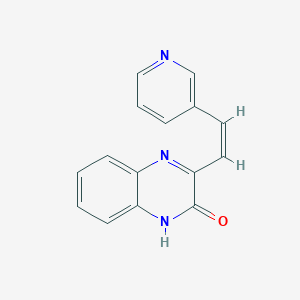

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)

![N-(3-methylphenyl)-3-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}piperidine-1-carboxamide](/img/structure/B3000040.png)

![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)

![8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B3000044.png)